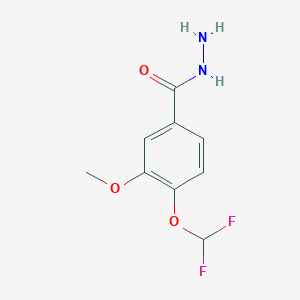

4-(Difluoromethoxy)-3-methoxybenzohydrazide

CAS No.: 446267-81-8

Cat. No.: VC4178729

Molecular Formula: C9H10F2N2O3

Molecular Weight: 232.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446267-81-8 |

|---|---|

| Molecular Formula | C9H10F2N2O3 |

| Molecular Weight | 232.187 |

| IUPAC Name | 4-(difluoromethoxy)-3-methoxybenzohydrazide |

| Standard InChI | InChI=1S/C9H10F2N2O3/c1-15-7-4-5(8(14)13-12)2-3-6(7)16-9(10)11/h2-4,9H,12H2,1H3,(H,13,14) |

| Standard InChI Key | KQICIEIKDVKXMK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)NN)OC(F)F |

Introduction

4-(Difluoromethoxy)-3-methoxybenzohydrazide is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzohydrazide framework. Its molecular formula is C9H10F2N2O3, and it has a molecular weight of 232.184 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with benzohydrazides.

Synthesis and Preparation

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzohydrazide typically involves careful selection of reagents and conditions to achieve optimal yields. While specific synthesis protocols are not detailed in the available literature, general methods for benzohydrazide derivatives often involve condensation reactions between appropriate benzaldehydes or benzoic acids and hydrazine derivatives.

Biological Activities and Potential Applications

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. Techniques like molecular docking are crucial for understanding how this compound interacts at the molecular level with enzymes or receptors, which could inform its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(Difluoromethoxy)-3-methoxybenzohydrazide, including:

-

4-Methoxybenzohydrazide: Lacks fluorine substituents.

-

2-(Trifluoromethoxy)benzoic Acid: Features a trifluoromethyl substitution, which may alter its reactivity profile.

-

N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide: Includes a hydroxyl substitution, potentially enhancing solubility.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzohydrazide | Basic hydrazide structure | Lacks fluorine substituents |

| 2-(Trifluoromethoxy)benzoic Acid | Trifluoromethyl substitution | Different reactivity profile |

| N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide | Hydroxyl substitution | Potentially enhanced solubility |

Future Research Directions

Further research is needed to fully elucidate the physical and chemical properties of 4-(Difluoromethoxy)-3-methoxybenzohydrazide and its implications for various applications. This includes detailed studies on its biological activity, interaction with biological targets, and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume